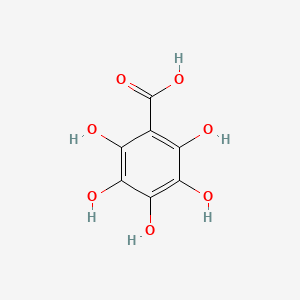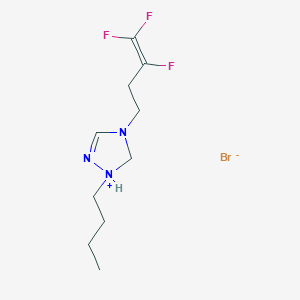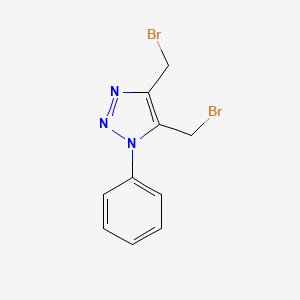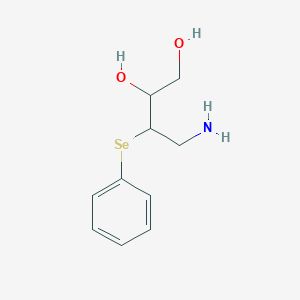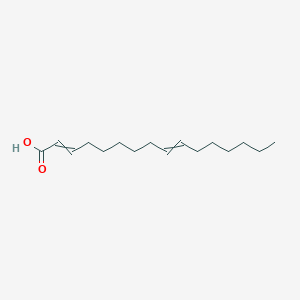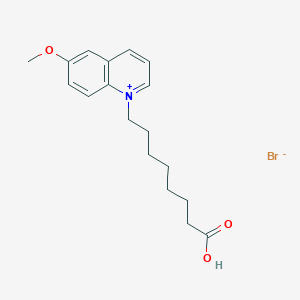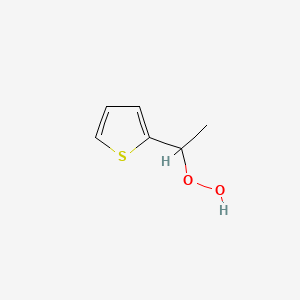
1-(Thiophen-2-yl)ethane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)ethane-1-peroxol is a chemical compound that features a thiophene ring attached to an ethane-1-peroxol group Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Méthodes De Préparation
The synthesis of 1-(Thiophen-2-yl)ethane-1-peroxol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and ethane-1-peroxol as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as transition metal complexes may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-(Thiophen-2-yl)ethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different functional groups.
Common Reagents: Reagents such as hydrogen peroxide, sodium borohydride, and halogens are commonly used in these reactions.
Major Products: The major products formed include sulfoxides, sulfones, alcohols, and substituted thiophenes.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)ethane-1-peroxol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-yl)ethane-1-peroxol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, including oxidative stress response and signal transduction pathways.
Effects: These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
1-(Thiophen-2-yl)ethane-1-peroxol can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 1-(Thiophen-2-yl)ethan-1-ol and 1-(Thiophen-2-yl)ethan-1-one share the thiophene ring but differ in their functional groups.
Peroxides: Compounds like hydrogen peroxide and organic peroxides have similar peroxol groups but lack the thiophene ring.
Propriétés
Numéro CAS |
144173-99-9 |
|---|---|
Formule moléculaire |
C6H8O2S |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
2-(1-hydroperoxyethyl)thiophene |
InChI |
InChI=1S/C6H8O2S/c1-5(8-7)6-3-2-4-9-6/h2-5,7H,1H3 |
Clé InChI |
ZDMYTQREKCOHRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CS1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)

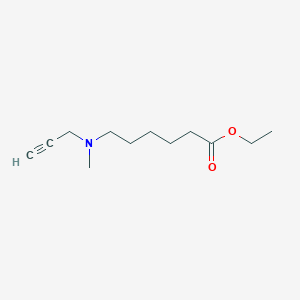
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
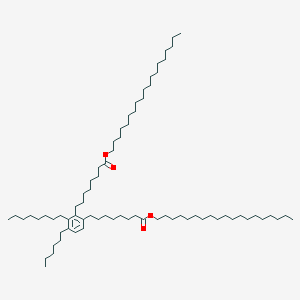
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
